2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol

Description

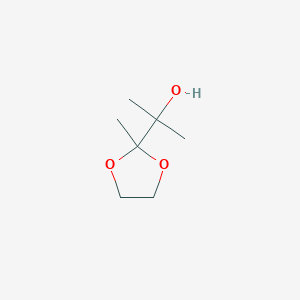

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(2,8)7(3)9-4-5-10-7/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVOXVZDICNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283440 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-38-9 | |

| Record name | NSC31515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methyl 1,3 Dioxolan 2 Yl Propan 2 Ol and Derivatives

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) or ketal. chemicalbook.com Its formation is a cornerstone in the synthesis of the target molecule and a wide array of other biologically active compounds and natural products. nih.gov

Acetalization and Ketalization from Carbonyl Precursors

The most direct and widely employed method for constructing the 1,3-dioxolane ring is the reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org This reaction, known as acetalization or ketalization, is reversible and typically requires an acid catalyst to proceed at a reasonable rate. libretexts.orglibretexts.org The carbonyl carbon becomes the C2 position of the dioxolane ring.

For the synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol, a suitable precursor would be a ketone containing the propan-2-ol backbone, which then reacts with ethylene glycol. The general mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The diol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and water elimination steps lead to the formation of the stable five-membered dioxolane ring. libretexts.orglibretexts.org

The reaction of 1,3-dihydroxyacetone (B48652) with ethylene glycol can also be used to form a related dioxolane structure, which can be a precursor for further derivatization. google.comnih.gov

Catalytic Approaches in Dioxolane Synthesis (e.g., Brønsted and Lewis Acid Catalysis)

Both Brønsted and Lewis acids are effective catalysts for dioxolane formation. organic-chemistry.org

Brønsted Acid Catalysis : Protic acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used. chemicalbook.comorganic-chemistry.org The Brønsted catalysis equation describes the relationship between the acid strength and its catalytic activity. wikipedia.org These catalysts operate by protonating the carbonyl group, thereby activating it for nucleophilic attack by the diol. libretexts.orgmdpi.comrsc.org The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the acetal. libretexts.orgorganicchemistrytutor.com

Lewis Acid Catalysis : Lewis acids, such as boron trifluoride (BF₃) and various metal triflates (e.g., indium triflate, cerium(III) triflate), offer an alternative and often milder approach to dioxolane synthesis. organic-chemistry.orgacs.orgnih.govacs.org They function by coordinating to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. acs.org Lewis acid-catalyzed reactions can sometimes be performed under aprotic conditions, which can be advantageous for sensitive substrates. acs.org For instance, BF₃·OEt₂ has been shown to be an effective catalyst for the reaction of ketones with ethylene oxide to form 1,3-dioxolanes. acs.org

The choice between a Brønsted and a Lewis acid catalyst can depend on the specific substrate and the desired reaction conditions. Some studies have compared the efficacy of different acid catalysts in ketalization reactions. researchgate.net

| Catalyst Type | Examples | Mechanism of Action |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgmdpi.com |

| Lewis Acid | Boron trifluoride (BF₃), Metal triflates (e.g., In(OTf)₃, Ce(OTf)₃) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgacs.org |

Water Management Techniques in Cyclic Acetal Formation

Given the reversible nature of acetalization and ketalization, the removal of water as it is formed is a critical factor in achieving high yields of the desired 1,3-dioxolane. libretexts.orgorganicchemistrytutor.com Several techniques are employed for this purpose:

Azeotropic Distillation : A common method involves refluxing the reaction mixture in a solvent that forms an azeotrope with water, such as toluene (B28343). organic-chemistry.org A Dean-Stark apparatus is used to collect the azeotrope, where the water separates from the solvent and can be removed, while the solvent is returned to the reaction flask. organic-chemistry.orgkhanacademy.org

Dehydrating Agents : Chemical dehydrating agents can be added to the reaction mixture to sequester water. Trimethyl orthoformate is one such agent that reacts with water to form methyl formate (B1220265) and methanol. organic-chemistry.org

Molecular Sieves : These are porous materials that can physically trap water molecules, effectively removing them from the reaction medium and driving the equilibrium towards the product side. libretexts.orgorganicchemistrytutor.com 4Å molecular sieves are commonly used for this purpose. organic-chemistry.org

The efficient removal of water is a key parameter that is often optimized to maximize the yield of the cyclic acetal. youtube.com

Elaboration of the Propanol (B110389) Moiety and Stereochemical Control

The synthesis of the propanol side chain of this compound requires careful consideration of functional group introduction and, in the case of chiral derivatives, stereochemical control.

Introduction of the Alcohol Functionality

The tertiary alcohol in the target molecule can be introduced through various synthetic routes. One common strategy involves the use of an organometallic reagent, such as a Grignard or organolithium reagent, reacting with a suitable ketone precursor. For instance, the reaction of a methyl Grignard reagent (CH₃MgBr) with a ketone containing the 2-(1,3-dioxolan-2-yl) group would yield the desired tertiary alcohol.

Alternatively, the propanol moiety can be constructed first, followed by the formation of the dioxolane ring. The synthesis of propanol and its derivatives can be achieved through various methods, including the reduction of corresponding carboxylic acids or esters, or the hydroboration-oxidation of alkenes. youtube.comresearchgate.net

Regioselective and Stereoselective Syntheses of Substituted Propanols

When synthesizing more complex derivatives of this compound, particularly those with additional substituents or stereocenters, regioselectivity and stereoselectivity become critical.

Regioselectivity : This refers to the control of where a chemical reaction occurs on a molecule with multiple reactive sites. In the context of the propanol side chain, this could involve the selective functionalization of one position over another.

Stereoselectivity : This is the preferential formation of one stereoisomer over another. iupac.org If the propanol chain contains a chiral center, stereoselective synthesis methods can be employed to produce a specific enantiomer or diastereomer. This is particularly important in the synthesis of biologically active molecules, where different stereoisomers can have vastly different pharmacological properties. nih.govnih.gov

Strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where an existing stereocenter directs the stereochemical outcome of a subsequent reaction. alchemyst.co.ukyoutube.com For example, the stereoselective reduction of a ketone precursor can lead to a specific alcohol stereoisomer. alchemyst.co.uk The synthesis of substituted piperidin-4-ols, for instance, has been achieved with high efficiency and stereoselectivity. nih.gov Similarly, stereocontrolled synthesis of 1-substituted homotropanones has been demonstrated using chiral intermediates. mdpi.com

Derivatization and Functionalization of the Parent Scaffold

The unique structure of this compound, featuring a protected acetone (B3395972) moiety and a tertiary alcohol, allows for selective chemical manipulations. The stability of the dioxolane ring under many reaction conditions permits a focus on the reactivity of the hydroxyl group. Conversely, the dioxolane ring itself can be a target for modification, leading to novel heterocyclic structures.

Chemical Transformations at the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key site for functionalization. Common transformations include esterification, etherification, and oxidation, although the tertiary nature of the alcohol imposes certain limitations on the reaction conditions and achievable products.

Esterification: The formation of esters from tertiary alcohols such as this compound can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, several methods can be employed to achieve this transformation. The reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) is a common strategy. chemguide.co.uk Alternatively, coupling agents used in peptide synthesis, such as TBTU, TATU, or COMU, can facilitate esterification with carboxylic acids under mild conditions, although reactions with tertiary alcohols may be less efficient. organic-chemistry.org Enzymatic esterification, for instance using lipases, presents a green and often highly selective alternative that can proceed under mild conditions. mdpi.comorganic-chemistry.orgmedcraveonline.com

Esterification Reactions of this compound

| Reagent | Catalyst/Conditions | Product Type | General Observations |

|---|---|---|---|

| Acyl Halide (e.g., Acetyl Chloride) | Pyridine, Room Temperature | Ester | Vigorous reaction, requires careful control. chemguide.co.uk |

| Acid Anhydride (e.g., Acetic Anhydride) | Gentle warming, Acid catalyst (e.g., H₂SO₄) | Ester | Slower than with acyl halides. chemguide.co.uk |

| Carboxylic Acid | Coupling agents (e.g., TBTU, COMU) with an organic base | Ester | Generally effective for primary and secondary alcohols; may have lower yields with tertiary alcohols. organic-chemistry.org |

| Carboxylic Acid/Anhydride | Enzyme (e.g., Lipase) | Ester | High selectivity and mild conditions. mdpi.comorganic-chemistry.orgmedcraveonline.com |

Etherification: The synthesis of ethers from this compound can be accomplished through several routes. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method. However, for tertiary alcohols, the formation of the alkoxide and subsequent reaction can be complicated by elimination side reactions. Alternative approaches include acid-catalyzed dehydration of two alcohol molecules, though this is more suitable for symmetrical ether synthesis. mdpi.com More advanced methods involve the use of solid acid catalysts or metal-catalyzed couplings. For instance, Zn(OTf)₂ has been used to catalyze the coupling of alcohols with unactivated tertiary alkyl bromides. chemicalbook.comorganic-chemistry.org

Etherification Reactions of this compound

| Reagent | Catalyst/Conditions | Product Type | General Observations |

|---|---|---|---|

| Alkyl Halide | Strong Base (e.g., NaH) to form alkoxide | Ether | Risk of elimination reactions with tertiary alcohols. |

| Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ether | Mainly for symmetrical ethers; intermolecular dehydration. mdpi.com |

| Tertiary Alkyl Bromide | Zn(OTf)₂ | Tertiary Alkyl Ether | Provides access to sterically hindered ethers. chemicalbook.comorganic-chemistry.org |

Oxidation: The oxidation of tertiary alcohols is generally not feasible under standard conditions using common oxidizing agents like potassium dichromate(VI) or potassium permanganate. This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the elimination step in the oxidation mechanism to form a carbonyl group. libretexts.orgchemguide.co.uklibretexts.org Therefore, this compound is expected to be resistant to oxidation under these conditions, allowing for selective oxidation of other functional groups within a more complex molecule.

Modifications of the 1,3-Dioxolane Ring for Advanced Architectures

The 1,3-dioxolane ring in this compound can serve as a versatile scaffold for the construction of more elaborate molecular structures. Modifications can include functionalization at the C4 and C5 positions of the ring or, more dramatically, ring-opening reactions to yield linear polyether structures or other heterocyclic systems.

The synthesis of substituted 1,3-dioxolanes can be achieved by using substituted diols in the initial ketalization reaction. nih.gov For the parent compound, direct functionalization of the dioxolane ring is less common but can be achieved through radical reactions. For example, a thiol-promoted site-specific addition of 1,3-dioxolane to imines has been reported, leading to protected α-amino aldehydes. figshare.com

Ring-opening polymerization (ROP) of 2-substituted-1,3-dioxolanes is a powerful method for creating functional polymers. rsc.org While the specific ROP of this compound is not extensively documented, related monomers have been successfully polymerized. For instance, the free radical ring-opening polymerization of methylene-1,3-dioxolane derivatives has been studied. rsc.orgcjps.org These reactions typically involve the formation of an ester linkage in the polymer backbone, leading to biodegradable polyesters. The presence of the bulky propan-2-ol substituent at the 2-position would likely influence the polymerization kinetics and the properties of the resulting polymer.

Furthermore, the 1,3-dioxolane moiety can be a key structural element in the design of biologically active molecules and advanced materials. For example, derivatives of 1,3-dioxolane have been investigated as modulators of multidrug resistance in cancer therapy. nih.gov The synthesis of such complex architectures often involves multi-step sequences where the dioxolane acts as a stable protecting group or as a rigid scaffold to orient other functional groups.

Modifications of the 1,3-Dioxolane Ring

| Reaction Type | General Approach | Potential Product Architecture | Key Considerations |

|---|---|---|---|

| Ring Functionalization | Radical addition to the C2 position. | C2-functionalized dioxolanes. | Requires a radical initiator and a suitable radical acceptor. figshare.com |

| Ring-Opening Polymerization | Cationic or radical initiation. | Poly(ether-ester)s or related polymers. | The substituent at the C2 position influences polymerizability. rsc.orgcjps.org |

| Scaffold for Complex Synthesis | Use as a rigid building block in multi-step synthesis. | Biologically active molecules, macrocycles. nih.gov | The stability of the dioxolane ring under various reaction conditions is advantageous. |

Mechanistic Investigations into Reactions Involving the 2 2 Methyl 1,3 Dioxolan 2 Yl Propan 2 Ol Motif

Reaction Pathways for Dioxolane Ring Formation and Cleavage

The stability and reactivity of the dioxolane ring are highly dependent on the reaction conditions. While generally stable in basic and neutral media, the ring is susceptible to cleavage under acidic or oxidative conditions. organic-chemistry.orgthieme-connect.de

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Acid-catalyzed reactions are the most common methods for the cleavage of the 1,3-dioxolane (B20135) ring. These processes, including hydrolysis and transacetalization, are equilibrium-driven and proceed through protonation of one of the oxygen atoms. organic-chemistry.orgyoutube.com

Hydrolysis: The hydrolysis of 2,2-disubstituted-1,3-dioxolanes, such as the motif in 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol, is initiated by the protonation of an oxygen atom within the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and deprotonation yields the parent ketone (acetone, in this instance) and ethylene (B1197577) glycol. The mechanism is characterized by general acid catalysis. oakland.eduacs.orgrsc.org The stability of the dioxolane is influenced by substituents; electron-withdrawing groups on the parent carbonyl compound tend to activate the acetal (B89532) for hydrolysis. thieme-connect.de

Transacetalization: This process involves the acid-catalyzed exchange of the diol or carbonyl component of the acetal. organic-chemistry.orgthieme-connect.de For instance, reacting a 1,3-dioxolane with a different diol in the presence of an acid catalyst, such as p-toluenesulfonic acid, can lead to a new dioxolane or dioxane. mdpi.com The reaction proceeds through a stepwise mechanism where each alcohol is replaced. thieme-connect.de To drive the equilibrium towards the desired product, the leaving alcohol or diol is typically removed from the reaction mixture, often by azeotropic distillation. thieme-connect.demdpi.com

The table below summarizes typical conditions for these transformations.

| Transformation | Catalyst | Solvent | Conditions | Reference |

| Hydrolysis | Cerium(III) triflate | Wet Nitromethane | Room Temperature, near-neutral pH | organic-chemistry.org |

| Hydrolysis | Iodine | Wet Acetonitrile | Room Temperature, neutral conditions | organic-chemistry.org |

| Transacetalization | p-Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark trap | organic-chemistry.orgmdpi.com |

| Transacetalization | Iodine | - | Mild conditions | organic-chemistry.org |

Oxidative Transformations of the Dioxolane System

While stable to many mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), the 1,3-dioxolane ring can be cleaved or transformed under more potent oxidative conditions. organic-chemistry.org The presence of strong Lewis acids can increase the sensitivity of the dioxolane ring towards oxidants. organic-chemistry.org For example, reagents such as N-hydroxyphthalimide (NHPI) in the presence of a cobalt co-catalyst can oxidize acetals to esters using molecular oxygen. organic-chemistry.org Additionally, photocatalytic methods using catalysts like Ru(bpy)3Cl2 can initiate radical reactions at the dioxolane ring, leading to functionalization. researchgate.net

Role of 1,3-Dioxolan-2-ylium Cations as Reactive Intermediates

The 1,3-dioxolan-2-ylium cation, also known as a dioxolenium ion, is a key reactive intermediate in many reactions involving the dioxolane motif, particularly under acidic conditions. nih.govresearchgate.net Its generation, stability, and subsequent reactivity dictate the outcome of these chemical transformations.

Generation and Stability of Dioxolenium Ions

Dioxolenium ions are typically generated by the departure of a leaving group from the C2 position of a 1,3-dioxolane ring, a process often facilitated by acid catalysis. researchgate.net For example, treatment of acylfurans with a 1,2-diol and an acid like p-toluenesulfonic acid can lead to the formation of a 1,3-dioxolan-2-ylium cation intermediate. researchgate.net

The stability of these cations is significantly influenced by the substituents at the C2 position. In the case of the this compound motif, the two methyl groups at C2 would help stabilize the positive charge on the adjacent carbon of the dioxolenium ion. The structure and stability of these fleeting intermediates have been studied using advanced techniques such as infrared ion spectroscopy (IRIS) and high-level DFT computations. researchgate.netresearchgate.net These studies have confirmed that dioxolenium ions are often more stable than their corresponding open-chain oxocarbenium ion counterparts, especially when neighboring group participation is possible. nih.govnih.gov X-ray crystallography has also been used to characterize the structures of stable dioxolan-2-ylium salts. researchgate.net

Electrophilic Reactivity and Ring-Opening Processes of Dioxolenium Cations

Dioxolenium ions are potent electrophiles due to their cationic nature. nih.gov Their primary mode of reaction involves being attacked by nucleophiles, leading to ring-opening or substitution products. In the context of acid-catalyzed hydrolysis, the nucleophile is water. organic-chemistry.org In transacetalization reactions, an alcohol or diol acts as the nucleophile. mdpi.com

The regioselectivity of the nucleophilic attack can be influenced by the substituents on the dioxolenium ion. In more complex systems, such as those found in carbohydrate chemistry, the formation and subsequent reaction of dioxolenium ions can be exploited to control the stereochemical outcome of glycosylation reactions. researchgate.netnih.govacs.org The attack on the anomeric center can proceed through different pathways (Sₙ1 vs. Sₙ2-like), influencing whether a 1,2-cis or 1,2-trans glycosidic linkage is formed. nih.govacs.org

Catalytic Reaction Mechanisms Involving Dioxolane Frameworks

The dioxolane framework can participate in various catalytic reactions, not just as a passive protecting group but as an active component of the transformation. youtube.comyoutube.com These reactions can be promoted by transition metals, organocatalysts, or photocatalysts.

Recent research has shown that ruthenium-based molecular catalysts can transform diols into dioxolanes using formic acid or even carbon dioxide as the C1 source, representing a sustainable pathway to these structures. nih.gov In these catalytic cycles, the catalyst facilitates the formation of the acetal under relatively mild conditions. nih.gov

Furthermore, the 1,3-dioxolane ring can be a substrate in radical reactions. For example, a thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines has been developed to synthesize protected α-amino aldehydes. organic-chemistry.org Photocatalytic systems have also been employed to generate 1,3-dioxolane radicals for use in cascade cyclization reactions. researchgate.net These catalytic mechanisms often involve the generation of a reactive intermediate from the dioxolane, which then engages with another substrate in a series of controlled steps. youtube.com

The table below highlights some catalytic systems involving dioxolanes.

| Catalyst System | Reactants | Product Type | Mechanism Type | Reference |

| [Ru(triphos)(tmm)] / Lewis Acid | Diol, Formic Acid | Dioxolane | Transition Metal Catalysis | nih.gov |

| Ru(bpy)3Cl2 / TBHP | 1,3-Dioxolane, Alkyne | Coumarin derivative | Photocatalytic Radical Cascade | researchgate.net |

| Thiol / O2 (air) | 1,3-Dioxolane, Imine | Protected α-amino aldehyde | Organocatalytic Radical Chain | organic-chemistry.org |

Metal-Catalyzed Activations (e.g., C-H, C-C)

While direct C-H or C-C bond activation of this compound has not been specifically reported, the reactivity of related tertiary alcohols and molecules containing dioxolane moieties in the presence of metal catalysts offers insights into potential mechanistic pathways.

The presence of a tertiary alcohol in this compound presents a significant challenge for typical C-H activation reactions at the carbinol carbon, as it lacks the necessary C-H bond for many oxidative addition or concerted metalation-deprotonation (CMD) pathways. organic-chemistry.org However, metal-catalyzed reactions involving C-C bond cleavage of tertiary alcohols are known, particularly in photocatalysis. For instance, the photocatalytic reforming of tertiary alcohols on titanium dioxide (TiO₂) surfaces can proceed via C-C bond cleavage to yield a ketone and an alkane. nih.gov This process is initiated by the photo-generated hole on the TiO₂ surface, which leads to the formation of an alcohol radical cation. Subsequent C-C bond scission generates a ketyl radical and an alkyl radical.

In the context of this compound, a hypothetical metal-catalyzed C-C bond cleavage could lead to the formation of acetone (B3395972) and a radical derived from the 2-methyl-1,3-dioxolane (B1212220) ring. The fate of this dioxolanyl radical would depend on the specific reaction conditions and the nature of the metal catalyst.

Furthermore, the dioxolane moiety itself can participate in metal-catalyzed reactions. The oxygen atoms of the dioxolane can act as directing groups in C-H activation processes, guiding a metal catalyst to activate nearby C-H bonds. While not involving the specific substrate, studies on other systems have demonstrated that ether and acetal oxygens can direct the functionalization of otherwise unactivated C-H bonds. nih.gov For this compound, this could potentially enable the functionalization of the methyl groups on the propan-2-ol backbone or the methylene (B1212753) groups of the dioxolane ring.

A plausible, though unverified, pathway for metal-catalyzed activation could involve initial coordination of the metal to one of the dioxolane oxygen atoms. This could facilitate the activation of a C-H bond on the ethylene glycol-derived portion of the dioxolane ring or one of the methyl groups of the propanol (B110389) backbone through the formation of a metallacycle intermediate.

Table 1: Hypothetical Products of Metal-Catalyzed C-C Cleavage of this compound

| Reactant | Catalyst System (Hypothetical) | Potential Products |

|---|---|---|

| This compound | Photocatalyst (e.g., TiO₂) | Acetone, 2-methyl-1,3-dioxolane |

Base-Catalyzed Isomerization Processes in Dioxolane-Containing Systems

Base-catalyzed isomerization reactions of this compound are not documented in the scientific literature. However, considering the structure of the molecule, which contains a ketal (the dioxolane ring) and a tertiary alcohol, we can infer potential, albeit hypothetical, reaction pathways.

Generally, base-catalyzed isomerizations of alcohols proceed if there is a possibility of forming a more stable product, often through tautomerization or rearrangement. In the case of this compound, the tertiary nature of the alcohol makes direct isomerization to a carbonyl compound via deprotonation and hydride shift unfavorable.

A more plausible, yet still speculative, base-catalyzed process would involve the fragmentation of the dioxolane ring. Strong bases can, under certain conditions, promote the elimination or fragmentation of acetals and ketals, particularly if a stable anionic or neutral species can be formed.

One hypothetical pathway could involve the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide could then initiate an intramolecular ring-opening of the dioxolane. This would be a fragmentation reaction rather than a true isomerization. The feasibility of such a reaction would be highly dependent on the reaction conditions (e.g., temperature, solvent, and the nature of the base) and the stability of the resulting intermediates.

For instance, a strong base could potentially induce a Grob-type fragmentation if a suitable anti-periplanar arrangement of bonds can be achieved. In this scenario, the deprotonated hydroxyl group could push electrons to break the C-C bond between the tertiary carbon and the dioxolane ring, leading to the expulsion of the dioxolane as an enolate of acetone and the formation of a carbonyl compound. However, this pathway is highly speculative for this specific substrate.

Table 2: Potential Products of Hypothetical Base-Catalyzed Fragmentation of this compound

| Reactant | Base (Hypothetical) | Potential Fragmentation Products |

|---|

It is important to reiterate that these proposed mechanisms are based on general principles of organic reactivity and are not supported by direct experimental evidence for the specific compound this compound. Further experimental investigation would be required to determine the actual reactivity of this compound under metal-catalyzed or base-catalyzed conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of individual atoms can be obtained.

The ¹H NMR spectrum of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton.

The methyl protons of the propan-2-ol moiety are expected to appear as a singlet, integrating to six protons. The methyl group attached to the C2 of the dioxolane ring will also produce a singlet, integrating to three protons. The methylene (B1212753) protons of the dioxolane ring are chemically equivalent and are anticipated to produce a single signal, integrating to four protons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Singlet | 6H | -C(OH)(CH ₃)₂ |

| b | ~1.40 | Singlet | 3H | -C(CH₃)O₂- |

| c | ~3.95 | Singlet | 4H | -OCH ₂CH ₂O- |

| d | Variable | Broad Singlet | 1H | -OH |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the two equivalent methyl carbons of the propan-2-ol group, the methyl carbon on the dioxolane ring, the two equivalent methylene carbons of the dioxolane ring, the quaternary carbon of the propan-2-ol moiety, and the ketal carbon of the dioxolane ring. The chemical shifts of these carbons are indicative of their bonding and proximity to electronegative oxygen atoms. For instance, the ketal carbon (C2 of the dioxolane) is expected to be significantly downfield due to being bonded to two oxygen atoms.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~25.0 | -C(OH)(C H₃)₂ |

| 2 | ~27.0 | -C(C H₃)O₂- |

| 3 | ~64.0 | -OC H₂C H₂O- |

| 4 | ~71.0 | -C (OH)(CH₃)₂ |

| 5 | ~109.0 | -C (CH₃)O₂- |

To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between coupled protons. However, in this specific molecule, due to the absence of vicinal protons, no cross-peaks are expected in a COSY spectrum, which in itself is a strong confirmation of the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com An HSQC spectrum would show a correlation between the proton signal at ~1.25 ppm and the carbon signal at ~25.0 ppm, confirming the -C(OH)(CH₃)₂ group. Similarly, it would link the protons at ~1.40 ppm to the carbon at ~27.0 ppm, and the protons at ~3.95 ppm to the carbon at ~64.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial in connecting the different fragments of the molecule. For example, correlations would be expected between the methyl protons of the propan-2-ol group (~1.25 ppm) and the quaternary carbon of the propan-2-ol (~71.0 ppm) as well as the ketal carbon (~109.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (C₈H₁₆O₃, MW = 160.21 g/mol ). However, for alcohols, the molecular ion peak is often weak or absent.

The fragmentation of the molecule would likely proceed through several characteristic pathways. A common fragmentation for tertiary alcohols is the loss of a methyl group to form a stable oxonium ion. Another likely fragmentation pathway involves the cleavage of the dioxolane ring. A prominent peak is expected at m/z 87, corresponding to the [M - C₄H₉O]⁺ fragment, which represents the 2-methyl-1,3-dioxolan-2-yl cation. Another significant fragment could arise from the loss of a methyl group from the molecular ion, leading to a peak at m/z 145.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.comshimadzu.com This method would be highly effective for the analysis of this compound, especially if it were present in a mixture of other compounds, such as in a reaction mixture or an environmental sample.

The gas chromatograph would separate the target compound from other volatile components based on their boiling points and interactions with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for its identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. For alcohols, specialized polar columns are often used in GC to achieve good peak shape and separation. chromforum.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. While a specific experimental IR spectrum for this compound is not widely available in the public domain, its expected spectral characteristics can be accurately predicted by analyzing its constituent functional groups: a tertiary alcohol and a methyl-substituted dioxolane ring.

The most prominent feature in the IR spectrum of this compound is expected to be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding.

The presence of the dioxolane ring and alkyl groups will give rise to a series of characteristic absorptions. The C-O stretching vibrations of the acetal (B89532) in the dioxolane ring are expected to produce strong, sharp bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Specifically, the C-O-C stretching of the dioxolane ring is anticipated to appear around 1150-1050 cm⁻¹.

The hydrocarbon framework of the molecule will be evidenced by C-H stretching vibrations from the methyl and methylene groups, which typically appear in the 2990-2850 cm⁻¹ region. Furthermore, C-H bending vibrations for the methyl groups are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ ranges.

A summary of the expected key IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Tertiary Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2990 - 2850 | Medium to Strong |

| Methyl C-H | C-H Bend | 1470 - 1430, 1380 - 1370 | Medium |

| Dioxolane Ring | C-O-C Stretch | 1200 - 1050 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, provides valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound. researchgate.net

Given the structural similarities, it can be hypothesized that this compound, if crystallized, might also exhibit intra- and intermolecular hydrogen bonding involving the tertiary hydroxyl group and the oxygen atoms of the dioxolane ring. The absence of the bulky phenyl groups would likely lead to a different crystal packing arrangement.

The crystallographic data for the related compound 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol is summarized in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7961(4) |

| b (Å) | 8.8271(7) |

| c (Å) | 29.754(2) |

| β (°) | 92.150(7) |

| Volume (ų) | 1521.26(19) |

| Z | 4 |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. Using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), researchers can model molecular geometries, electronic distributions, and reaction pathways with high accuracy.

Electronic Structure and Reactivity Prediction

The electronic structure of 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol governs its reactivity. The 1,3-dioxolane (B20135) ring contains two oxygen atoms with lone pairs, which are key to its chemical behavior, particularly in acid-catalyzed reactions. researchgate.net The rate-determining step in the hydrolysis of acetals and ketals is typically the formation of a resonance-stabilized oxocarbenium ion. researchgate.net The stability of this intermediate is influenced by the substituents on the ring. researchgate.net

Computational models, such as those using DFT, can predict reactivity through analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. For a molecule like this, the HOMO would likely be localized on the oxygen atoms of the dioxolane ring, indicating their nucleophilic character. The LUMO would be associated with the σ* orbitals of the C-O bonds, which are the sites of cleavage during hydrolysis.

The substituents at the C2 position of the dioxolane ring significantly influence the stability of the corresponding oxocarbenium ion intermediate, thereby affecting the rate of hydrolysis. researchgate.net Electron-donating groups generally stabilize the cationic intermediate and accelerate hydrolysis. researchgate.net In this compound, the C2 carbon is attached to a methyl group and a 2-hydroxypropyl group, both of which are electron-donating and would be expected to facilitate the formation of the key oxocarbenium ion intermediate.

Transition State Analysis and Reaction Energetics

The acid-catalyzed hydrolysis of dioxolanes is a well-studied reaction that proceeds through a protonated ketal, followed by the cleavage of a C-O bond to form a tertiary alcohol and a stabilized oxocarbenium ion. cdnsciencepub.com Theoretical studies on simpler acetals have shown that the transition state for this cleavage step is "late," meaning its geometry closely resembles that of the oxocarbenium ion product. cdnsciencepub.com

Semi-empirical (like AM1) and ab initio calculations are employed to map the potential energy surface of the hydrolysis reaction. cdnsciencepub.com These calculations can determine the structure and energy of the transition state, providing insight into the reaction barrier. For example, a study on the hydrolysis of a simple acetal (B89532) located a transition structure with elongated C-O bond distances (e.g., 1.32 Å and 1.86 Å) and an energy of approximately 38.75 kcal/mol, which was very close in energy and structure to the resulting oxocarbenium ion. cdnsciencepub.com This suggests a small energy barrier after the initial protonation step. cdnsciencepub.com For this compound, a similar late transition state is expected for the ring-opening.

| Computational Method | System Studied | Key Finding | Reference |

| AM1 & Ab Initio | Tricyclic Acetal Hydrolysis | Transition state geometry is late, resembling the oxocarbenium ion. | cdnsciencepub.com |

| DFT | Glycoside Formation | Oxocarbenium ions are key intermediates in glycosylation reactions. | nih.gov |

| Ab Initio | Acetal Hydrolysis | Stereoelectronic effects control the reaction pathways. | cdnsciencepub.com |

This table presents findings from related systems to infer the behavior of this compound.

Stability and Properties of Dioxolane-Derived Intermediates

The stability of the intermediate formed during the reaction of a dioxolane is crucial. In acid-catalyzed hydrolysis, this intermediate is a dioxolane-derived oxocarbenium ion. researchgate.netnih.gov The stability of this cation dictates the reaction rate. researchgate.net DFT calculations have been used to investigate the stabilizing effects of different groups attached to the cationic center. nih.gov

Studies on glycosides have shown that neighboring group participation can significantly stabilize oxocarbenium ions. nih.gov In the case of this compound, the intermediate would be an oxocarbenium ion where the positive charge is stabilized by the remaining ring oxygen and the alkyl substituents. The formation of such intermediates is considered the rate-determining step in these reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. Molecular dynamics simulations are a powerful tool to study these conformational dynamics and the energy barriers between different conformers. researchgate.netresearchgate.net

While much of the detailed conformational analysis has been performed on the six-membered 1,3-dioxane (B1201747) ring, the principles apply to the five-membered dioxolane system. researchgate.netresearchgate.net MD simulations model the atomic motions of the molecule over time at a given temperature, allowing for the exploration of its potential energy surface. researchgate.net These simulations can reveal the most stable conformations and the pathways for interconversion between them. For this compound, MD simulations could elucidate the preferred puckering of the dioxolane ring and the rotational freedom of the 2-hydroxypropyl side chain. Such studies on 1,3-dioxanes have shown that flexible conformers can transform into more stable chair forms at room temperature. researchgate.netresearchgate.net

| Parameter | 1,3-Dioxane (Chair vs. 2,5-Twist) | Method | Reference |

| Energy Difference (ΔE) | 4.67±0.31 kcal/mol (HF) | Ab Initio | scispace.com |

| Energy Difference (ΔE) | 5.19±0.8 kcal/mol (DFT) | DFT | scispace.com |

| Free Energy (ΔG⁰) at 298K | 5.14±0.08 kcal/mol (DFT) | DFT | scispace.com |

This table shows calculated energy differences for conformers of 1,3-dioxane, a related cyclic acetal, illustrating the type of data obtained from conformational studies.

In Silico Prediction of Chemical Behavior and Interactions

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. europa.eu These non-testing methods are crucial for assessing properties like toxicity, bioavailability, and environmental fate. europa.eu

For this compound, in silico models could be used to predict a range of properties. Its LogP (a measure of lipophilicity), aqueous solubility, and potential for hydrogen bonding (due to the tertiary alcohol) can be estimated. These predictions are valuable in contexts such as drug design, where dioxolanes can be used as protecting groups or as part of a larger bioactive molecule, and in materials science, where they are explored as green solvents. nih.govnih.govrsc.org Computational models can predict permeability, which is a key factor for oral bioavailability in pharmaceutical applications. researchgate.net The presence of both a polar hydroxyl group and a moderately nonpolar dioxolane structure suggests an amphiphilic character that would influence its interactions in biological and chemical systems.

Applications in Advanced Organic Synthesis and Materials Science

2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol as a Versatile Synthetic Building Block

The structure of this compound, which contains a protected ketone in the form of a ketal, makes it a valuable component in synthetic chemistry. This masked functionality allows for selective reactions at other parts of a molecule without affecting the carbonyl group until its regeneration is desired.

The "2-methyl-1,3-dioxolan-2-yl" moiety serves as a key precursor in the assembly of more elaborate organic molecules. By incorporating this group, chemists can introduce a latent acetone (B3395972) or other ketone functionality into a molecular framework. This strategy is evident in the synthesis of various complex structures where the dioxolane protects the ketone from undesired reactions during intermediate steps.

For example, related structures such as 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]isoindoline-1,3-dione are used as building blocks in chemical synthesis. In this case, the dioxolane-protected keto group is attached to an isoindoline-1,3-dione core, a scaffold found in many pharmaceutically active compounds. Similarly, compounds like 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol chemspider.com and 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol highlight the utility of this building block in creating molecules with diverse functional groups, including alcohols and aromatic rings, while preserving the ketone for later-stage transformations.

The dioxolane moiety is instrumental in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are prevalent in medicinal chemistry and natural products.

Research has demonstrated the derivatization of the 2-methyl-1,3-dioxolan-2-yl group for the synthesis of novel organotellurium heterocycles, specifically 1,2λ⁴-oxatellurolanes. researchgate.net Furthermore, the synthesis of (1,3-dioxolan-2-yl)furans showcases the reaction of formylfurancarboxylates with ethylene (B1197577) glycol to form the dioxolane ring, which is preserved during subsequent reduction steps. researchgate.net This approach is crucial for creating substituted furans that can act as intermediates for more complex fused heterocyclic systems, such as furo[2,3-d]pyridazin-4-ones. researchgate.net The synthesis of various new chiral and racemic 1,3-dioxolanes has been reported, many of which serve as important intermediates in the pharmaceutical industry. nih.gov

Dioxolane-Mediated Protection and Deprotection Strategies in Multistep Synthesis

In multistep organic synthesis, it is often necessary to protect a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The 1,3-dioxolane (B20135) group is a widely used protecting group for carbonyl compounds like aldehydes and ketones. wikipedia.org This protection is achieved by converting the carbonyl into a cyclic acetal (B89532) or ketal, which is stable under various reaction conditions where the original carbonyl would not be. wikipedia.org

The formation of a dioxolane from a ketone (ketalization) is typically accomplished by reacting the ketone with ethylene glycol in the presence of an acid catalyst. wikipedia.org This strategy is crucial in syntheses requiring the use of reagents that would otherwise react with the carbonyl group, such as in reductions with lithium aluminium hydride or Grignard reactions. wikipedia.org For instance, if a molecule contains both an ester and a ketone, the ketone can be protected as a dioxolane, allowing for the selective reduction of the ester to an alcohol. wikipedia.orgwikipedia.org

Deprotection, the removal of the protecting group to restore the original carbonyl functionality, is generally achieved by hydrolysis using aqueous acid. wikipedia.orgwikipedia.org Modern methods have also been developed that allow for deprotection under milder, neutral conditions, for example, using cerium(III) triflate or a catalytic amount of iodine. organic-chemistry.org

| Strategy | Typical Reagents | General Conditions | Purpose | Citation |

| Protection (Ketalization) | Ethylene glycol, p-toluenesulfonic acid (catalyst) | Reflux in a solvent like toluene (B28343) with water removal (Dean-Stark apparatus) | To convert a ketone/aldehyde into a stable cyclic ketal/acetal. | wikipedia.orgorganic-chemistry.org |

| Protection (Modern Variant) | Trimethylsilylated ethylene glycol, TMSOTf (catalyst) | Mild conditions | Provides a highly effective method for forming cyclic acetals. | organic-chemistry.orgorganic-chemistry.org |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄) | Aqueous solution | To cleave the ketal/acetal and regenerate the carbonyl group. | wikipedia.orgwikipedia.org |

| Deprotection (Neutral) | Cerium(III) triflate (catalytic) | Wet nitromethane, room temperature | Chemoselective cleavage of acetals/ketals under almost neutral pH. | organic-chemistry.org |

| Deprotection (Neutral) | Iodine (I₂) (catalytic) | Neutral conditions | Convenient and rapid deprotection of acetals and ketals. | organic-chemistry.org |

Role of Dioxolane Derivatives in Agrochemicals and Functional Materials

The versatility of the dioxolane ring extends beyond synthetic intermediates to direct applications in agriculture and materials science. By modifying the core dioxolane structure, scientists have developed compounds with specific biological activities and desirable material properties.

In the field of agrochemicals, certain 1,3-dioxolane derivatives have been patented for their use as fungicides and pesticides. google.comgoogle.com These compounds are designed to combat fungal infections in agricultural and horticultural settings, demonstrating the practical impact of this chemical class on crop protection. google.com

In materials science, dioxolane-functionalized molecules have shown significant promise. For instance, dioxolane-functionalized pentacenes and hexacenes have been synthesized for use in organic electronics. acs.org These materials exhibit enhanced chemical stability and strong fluorescence, making them suitable for applications in red light-emitting diodes (LEDs) and photovoltaics. acs.org Furthermore, there is growing interest in using 1,3-dioxolane compounds derived from renewable resources like lactic acid as "green" or biobased solvents. rsc.orgrsc.org These solvents are explored as more environmentally benign alternatives to traditional fossil-based polar aprotic solvents in chemical processes. rsc.orgrsc.org Another innovative application is the in-situ polymerization of 1,3-dioxolane to form stable interfaces in long-life lithium metal batteries. rsc.org

| Application Area | Specific Role of Dioxolane Derivative | Example Compound/System | Citation |

| Agrochemicals | Active ingredient in fungicidal agents for agriculture and gardening. | Substituted 1,3-dioxolane derivatives. | google.com |

| Agrochemicals | Active ingredient in pesticides for controlling pests on crops like rice plants. | Dioxolane derivatives with phenoxymethyl (B101242) groups. | google.com |

| Functional Materials (Organic Electronics) | Enhances stability and fluorescence in acenes for LEDs and photovoltaics. | Dioxolane-functionalized hexacenes. | acs.org |

| Functional Materials (Green Chemistry) | Serves as a biobased, polar aprotic solvent. | 5-methyl-1,3-dioxolane-4-one (derived from lactic acid and formaldehyde). | rsc.orgrsc.org |

| Functional Materials (Energy Storage) | In-situ polymerization to create stable interfaces for lithium metal batteries. | 1,3-dioxolane polymerization enabled by film-forming additives. | rsc.org |

Analytical Methodologies and Environmental Research of Dioxolane Containing Compounds

Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of specific dioxolane-containing compounds, such as 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol, in complex matrices like soil, water, and air, present analytical challenges. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established methods for other dioxolane derivatives, particularly 1,4-dioxane (B91453), provide a strong foundation for developing appropriate analytical strategies.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful technique for the analysis of semi-volatile organic compounds like dioxolanes. rsc.org The separation capability of gas chromatography, combined with the specificity and sensitivity of mass spectrometric detection, allows for the identification and quantification of target analytes even in the presence of complex sample matrix components. For enhanced sensitivity, especially at trace levels, high-resolution mass spectrometry (HRMS) can be employed. rsc.org

Sample preparation is a critical step to isolate the analyte from the matrix and minimize interference. For aqueous samples, techniques such as solid-phase extraction (SPE) are commonly used to concentrate the analyte and remove interfering substances. google.com In the case of soil and sediment, extraction methods are necessary to transfer the analyte into a suitable solvent before analysis.

Table 1: General Analytical Techniques for Dioxolane Compounds

| Analytical Technique | Principle | Applicability to this compound | Potential Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection based on mass-to-charge ratio. | Highly applicable due to the compound's likely volatility. | High selectivity and sensitivity; provides structural information for identification. rsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by tandem mass spectrometric detection for enhanced specificity. | Potentially applicable, especially if derivatization is employed to improve chromatographic behavior. | Suitable for a wide range of polarities; high sensitivity and specificity. wikipedia.org |

| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a solvent to concentrate the analyte and remove impurities. | A likely necessary sample preparation step for environmental water samples to concentrate the analyte and remove matrix interferences before instrumental analysis. google.com | Improves detection limits and reduces matrix effects. |

Environmental Fate and Transformation Studies for Dioxolane Derivatives

The environmental fate of a chemical compound is governed by its susceptibility to various transformation processes, including hydrolysis, biodegradation, and photodegradation. For this compound, specific studies on its environmental persistence and transformation pathways are limited. However, general principles of dioxolane chemistry can provide insights into its likely behavior.

The 1,3-dioxolane (B20135) ring is an acetal (B89532), which is known to be susceptible to hydrolysis under acidic conditions. nih.gov This acid-catalyzed hydrolysis would break the acetal linkage, leading to the formation of ethylene (B1197577) glycol and the corresponding ketone, in this case, 2-hydroxy-2-methylpropanal (B1210290). The rate of hydrolysis is dependent on factors such as pH and temperature. Studies on other 1,3-dioxolanes have demonstrated general acid catalysis in their hydrolysis. nih.gov

Biodegradation is another critical pathway for the removal of organic compounds from the environment. While specific microbial degradation studies for this compound are not found, research on the biodegradation of the structurally related compound 1,4-dioxane has shown that some microorganisms can utilize it as a carbon and energy source. The degradation of 1,4-dioxane has been shown to proceed through the formation of ethylene glycol. It is plausible that microorganisms capable of degrading other ethers and glycols might also be able to transform this compound, likely initiating the process through the hydrolysis of the dioxolane ring.

Photodegradation, the breakdown of compounds by light, can also contribute to the transformation of chemicals in the environment, particularly in the atmosphere and surface waters. The potential for photodegradation of this compound would depend on its ability to absorb light in the environmentally relevant spectrum and the presence of photosensitizing agents in the environment.

Characterization of Dioxolane Metabolites and Degradation Products

The characterization of metabolites and degradation products is essential for a complete understanding of a compound's environmental impact. Based on the known chemistry of 1,3-dioxolanes, the primary degradation products of this compound are expected to arise from the cleavage of the dioxolane ring.

As mentioned, acid-catalyzed hydrolysis is a likely transformation pathway. This reaction would yield two primary products: ethylene glycol and 2-hydroxy-2-methylpropanal.

Hypothesized Hydrolysis of this compound:

Reactant: this compound

Condition: Acidic (H+)

Products:

Ethylene glycol

2-Hydroxy-2-methylpropanal

Further environmental transformation of these initial degradation products would then occur. Ethylene glycol is known to be readily biodegradable in the environment. The fate of 2-hydroxy-2-methylpropanal would depend on the specific environmental conditions and microbial populations present.

In the context of biodegradation, if microorganisms cleave the dioxolane ring, the resulting metabolites would likely be similar to those from chemical hydrolysis, namely ethylene glycol and the corresponding ketone. The subsequent metabolic pathways would then involve the further breakdown of these initial products. For example, the degradation of 1,4-dioxane by some fungi leads to the formation of ethylene glycol, which is then further metabolized to glycolic acid and oxalic acid. A similar pathway could be hypothesized for the biodegradation of the ethylene glycol resulting from the breakdown of this compound.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Initial Products | Potential Subsequent Metabolites |

| Acid-Catalyzed Hydrolysis | Ethylene glycol, 2-Hydroxy-2-methylpropanal | Further oxidation or biodegradation products of the initial products. |

| Biodegradation (Hypothesized) | Ethylene glycol, 2-Hydroxy-2-methylpropanal | Glycolic acid, Oxalic acid (from ethylene glycol degradation). |

It is important to reiterate that the information regarding the environmental fate and degradation products of this compound is largely inferred from the general chemistry of dioxolanes and studies on related compounds. Detailed experimental studies are necessary to definitively identify and quantify the transformation products of this specific compound under various environmental conditions.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dioxolanes often involves the acid-catalyzed reaction of a ketone with a diol, which can sometimes be harsh and not environmentally friendly. organic-chemistry.org Future research is increasingly focused on developing greener and more sustainable methods for the synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol and related compounds.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases or alcohol dehydrogenases, presents a green alternative for the synthesis of chiral alcohols and the formation of ketals. nih.govresearchgate.net Research into biocatalytic ketone reduction could be adapted for the asymmetric synthesis of precursors to this compound, offering high stereoselectivity under mild conditions. nih.govresearchgate.net The synthesis of sterically hindered dioxolanes can be challenging, and biocatalytic methods may provide a solution. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. Organocatalysts can be used for the asymmetric synthesis of 1,3-dioxolanes through formal [3+2] cycloaddition reactions. nih.gov This approach could be explored for the synthesis of chiral derivatives of this compound.

Solvent-Free and Heterogeneous Catalysis: The development of solvent-free reaction conditions or the use of solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970) (SBA-15), can significantly improve the environmental footprint of the synthesis. researchgate.net These methods often allow for easier product purification and catalyst recycling. A patent for the manufacture of 2-methyl-1,3-dioxolane (B1212220) highlights the use of acid catalysts in industrial processes. google.com

| Catalyst Type | Potential Advantages in Synthesis |

| Biocatalysts | High selectivity, mild reaction conditions, reduced waste |

| Organocatalysts | Metal-free, often readily available and stable |

| Heterogeneous Catalysts | Ease of separation, reusability, potential for continuous flow processes |

Exploration of Unconventional Reactivity of the Dioxolane Moiety

The dioxolane ring is typically viewed as a robust protecting group, but its reactivity can be harnessed for novel chemical transformations. Future research will likely delve into the less common reactions of the dioxolane moiety in this compound, particularly those influenced by the presence of the tertiary alcohol.

Emerging trends in this area include:

Acid-Catalyzed Rearrangements: While typically used for deprotection, acid catalysis can also induce rearrangements of the dioxolane ring or the side chain. researchgate.net The tertiary alcohol in the target molecule could participate in such rearrangements, potentially leading to the formation of novel heterocyclic structures.

Photochemical Transformations: The photochemical behavior of dioxolanes, especially those with adjacent functional groups, is an area ripe for exploration. The tertiary alcohol could influence photochemical reactions, such as radical-mediated C-C bond cleavage or intramolecular hydrogen abstraction, leading to new synthetic pathways. organic-chemistry.org

Ring-Opening Reactions: Beyond simple hydrolysis, selective ring-opening of the dioxolane can lead to valuable difunctionalized intermediates. Research into new reagents and conditions for the controlled cleavage of one C-O bond while preserving the other functionalities would be highly valuable. The use of acyl bromides has been shown to convert methyl acetals and ketals to the corresponding alpha-bromo-methyl ethers, a transformation that could be explored for this compound. youtube.com

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. For 2-(2-methyl-1,3-dioxolan-2-ol), computational modeling can accelerate discovery in several ways.

DFT (Density Functional Theory) Studies: DFT calculations can be employed to investigate the thermal decomposition and hydrolysis mechanisms of dioxolanes, providing insights into their stability. researchgate.net Such studies on our target molecule could elucidate the influence of the tertiary alcohol on the ring's stability and reactivity, for instance, by modeling the transition states of potential reactions. researchgate.net The crystal structure of the related compound 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol has been reported, which could serve as a starting point for computational models. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are particularly useful for studying the behavior of molecules in condensed phases, such as in polymers or solutions. researchgate.netmdpi.comrug.nlmdpi.comkit.edu If this compound is considered as a monomer or an additive in polymer formulations, MD simulations could predict its effect on the polymer's physical properties. researchgate.netmdpi.comrug.nlmdpi.comkit.edu

Rational Ligand Design: In the context of catalysis, computational methods can be used to design novel ligands based on the this compound scaffold. By modeling the interaction of potential metal complexes with substrates, researchers can predict catalytic activity and selectivity, thus prioritizing synthetic efforts.

Interdisciplinary Research with Materials Science and Catalysis

The unique bifunctional nature of this compound makes it a promising candidate for interdisciplinary research, bridging organic synthesis with materials science and catalysis.

Polymer Science: The tertiary alcohol group can be functionalized, for example, by esterification with acrylic or methacrylic acid, to produce a monomer that can be polymerized. The resulting polymers would have pendant dioxolane groups, which could be later hydrolyzed to reveal ketone functionalities, allowing for post-polymerization modification. The polymerization of related vinyl dioxolanes has been studied and can proceed through both vinyl addition and ring-opening mechanisms. researchgate.net The synthesis of degradable polymers is another area of interest, and the incorporation of acetal (B89532) linkages into the polymer backbone can confer hydrolytic degradability. rsc.org

Asymmetric Catalysis: The chiral potential of the dioxolane ring, especially when derived from chiral diols, makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. nih.gov The tertiary alcohol could act as a coordinating group or be further functionalized to create a bidentate or tridentate ligand. Such ligands could find applications in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and more. The synthesis of chiral ligands with a dioxolane backbone for use in gold, palladium, and rhodium catalysis has been reported. google.com

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Triflate displacement | 99% | Column chromatography, RT | |

| Acetalization of diol | 85–92% | H2SO4 catalyst, reflux |

Advanced: How does the 1,3-dioxolane ring influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

Answer:

The dioxolane ring acts as a protecting group for carbonyls, enhancing steric hindrance and electronic effects. and highlight its role in stabilizing intermediates during fuel additive synthesis. For example, the ring’s electron-donating ether oxygens reduce electrophilicity at adjacent carbons, slowing hydrolysis under acidic conditions. However, in oxidation reactions (e.g., with KMnO4), the ring may cleave to regenerate carbonyl groups, forming levulinic acid derivatives . Computational studies (not directly cited but inferred) suggest that ring strain (≈25–30 kJ/mol) contributes to selective reactivity in multi-step syntheses.

Basic: What analytical techniques are optimal for characterizing this compound, and how are spectral data interpreted?

Answer:

- Mass Spectrometry (MS) : reports a base peak at m/z 192 (C9H16O3+) with fragmentation patterns indicating loss of CH3 (m/z 177) and CO (m/z 149) .

- NMR : The dioxolane ring protons resonate at δ 1.3–1.5 ppm (singlet for methyl groups) and δ 3.7–4.1 ppm (multiplet for ether oxygens) .

- IR : Strong absorption at 1100–1050 cm⁻¹ (C-O-C stretching) confirms the dioxolane ring .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Shifts | Assignment |

|---|---|---|

| ¹H NMR | δ 1.40 (s, 6H) | Methyl groups on dioxolane |

| ¹³C NMR | δ 109.5 (C-O-C), 24.8 (CH3) | Ring carbons and CH3 |

| MS | m/z 192 (M+) | Molecular ion |

Advanced: How can researchers resolve contradictions in reported reactivity data, such as unexpected byproducts in acetalization?

Answer: Contradictions often arise from solvent polarity, trace moisture, or catalyst residues. For instance, notes that residual acids (e.g., H2SO4) may hydrolyze the dioxolane ring prematurely. Mitigation strategies include:

- Strict anhydrous conditions : Use molecular sieves or inert gas purging.

- Catalyst screening : Replace Brønsted acids with Lewis acids (e.g., BF3·Et2O) to minimize side reactions .

- Byproduct analysis : LC-MS or GC-MS can identify hydrolyzed intermediates (e.g., levulinic acid) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer: and outline critical precautions:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV data not provided but inferred from similar ethers).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s structure contribute to its utility as a renewable fuel additive, and what performance metrics are reported?

Answer: demonstrates its role as a high-octane oxygenate, reducing particulate emissions in gasoline blends. Key metrics:

- Research Octane Number (RON) : ≈95–98, comparable to ethanol.

- Oxygen content : 18–22 wt%, enhancing combustion efficiency.

- Blend stability : The dioxolane ring resists polymerization under storage conditions (≤6 months at 25°C) .

Advanced: What computational models predict the compound’s behavior in novel catalytic systems, such as photo-mediated amination?

Answer: While direct evidence is limited, methodologies from (photo-mediated reactions) can be extrapolated. Density Functional Theory (DFT) simulations model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.